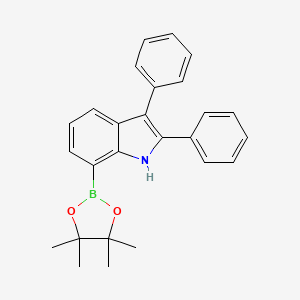
2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a boronate ester group, which is often utilized in Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts acylation followed by reduction.
Boronate Ester Formation: The boronate ester group can be introduced using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen.
Reduction: Reduction reactions can occur at the diphenyl groups or the boronate ester.
Substitution: The boronate ester group is particularly reactive in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced diphenyl or boronate ester derivatives.
Substitution: Various biaryl compounds formed through cross-coupling.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: The boronate ester group is valuable in catalytic processes.
Biology and Medicine
Drug Development: Indole derivatives are often explored for their potential as pharmaceuticals.
Biological Probes: Used in the development of probes for biological imaging and diagnostics.
Industry
Material Science: Utilized in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole would depend on its specific application. In Suzuki-Miyaura cross-coupling, the boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The indole core may interact with biological targets through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2,3-diphenylindole: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
7-bromo-2,3-diphenylindole: Contains a bromine atom instead of the boronate ester, leading to different reactivity.
2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: Similar structure but with a pyrrole core instead of indole.
Uniqueness
The presence of the boronate ester group in 2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole makes it particularly valuable for cross-coupling reactions, setting it apart from other indole derivatives.
Properties
Molecular Formula |
C26H26BNO2 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
2,3-diphenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
InChI |
InChI=1S/C26H26BNO2/c1-25(2)26(3,4)30-27(29-25)21-17-11-16-20-22(18-12-7-5-8-13-18)23(28-24(20)21)19-14-9-6-10-15-19/h5-17,28H,1-4H3 |
InChI Key |
UBGCHNBPUMJSMR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=C(N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















